molecular formula C19H22OSi B14647001 Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane CAS No. 51519-04-1

Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane

Cat. No.: B14647001
CAS No.: 51519-04-1
M. Wt: 294.5 g/mol
InChI Key: YWKLQAYCTWBQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via an allyloxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane typically involves the reaction of 9-(prop-2-en-1-yl)-9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

[ \text{9-(prop-2-en-1-yl)-9H-fluoren-9-ol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The fluorenyl group can be reduced to form a dihydrofluorene derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, affecting gene expression and cellular function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(prop-1-en-1-yl)silane
  • Trimethyl(prop-1-yn-1-yl)silane
  • Trimethylsilylfluorene

Uniqueness

Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane is unique due to its combination of a fluorenyl group with an allyloxy linkage and a trimethylsilyl group

Properties

CAS No.

51519-04-1

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

trimethyl-(9-prop-2-enylfluoren-9-yl)oxysilane

InChI

InChI=1S/C19H22OSi/c1-5-14-19(20-21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3

InChI Key

YWKLQAYCTWBQSC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.